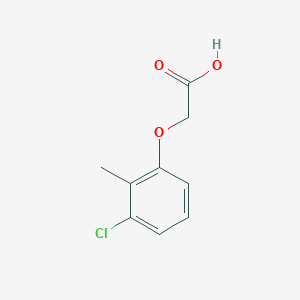

2-(3-chloro-2-methylphenoxy)acetic acid

説明

. It is a colorless to brown crystalline powder that is commonly used as a herbicide to control broadleaf weeds. This compound is part of the phenoxy herbicide family, which includes other well-known herbicides like 2,4-D and MCPA.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-chloro-2-methylphenoxy)acetic acid typically involves the reaction of 3-chloro-2-methylphenol with chloroacetic acid in the presence of a strong base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phenoxide ion, which then reacts with chloroacetic acid to produce the desired product.

Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using similar synthetic routes. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: 2-(3-Chloro-2-methylphenoxy)acetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Substitution reactions typically require the presence of nucleophiles or electrophiles, depending on the specific substitution mechanism.

Major Products Formed:

Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can result in the formation of various derivatives, depending on the substituents involved.

科学的研究の応用

Agricultural Applications

MCPA is widely used in agriculture due to its effectiveness in controlling various broadleaf weeds. Its primary applications include:

- Weed Control : MCPA is effective against a range of broadleaf weeds such as thistles, docks, and clovers. It acts by mimicking natural plant hormones (auxins), leading to uncontrolled growth and ultimately plant death .

- Cereal Crops : The herbicide is commonly applied in cereal crops like wheat and barley, where it selectively targets weeds without harming the crops themselves. This selectivity allows for effective weed management while minimizing crop damage .

Environmental Research

Research on MCPA extends beyond its agricultural use, particularly concerning its environmental impact:

- Soil Microbial Studies : Studies have investigated the mineralization of MCPA by soil bacteria, exploring the potential for bioaugmentation strategies to enhance microbial degradation in contaminated soils. For instance, a study highlighted the use of specific bacterial combinations to improve the breakdown of MCPA in soil environments .

- Groundwater Contamination : MCPA has been detected in groundwater at concentrations exceeding regulatory limits. Research has focused on understanding its leaching behavior through different soil types and developing remediation strategies to mitigate groundwater contamination .

Toxicological Studies

The safety profile of MCPA is a significant area of research:

- Health Hazards : MCPA poses acute health risks upon exposure, including skin and eye irritation, respiratory issues, and potential long-term health effects such as carcinogenicity. Studies have reviewed epidemiological data to assess the human health risks associated with exposure to chlorophenoxy herbicides like MCPA .

- Aquatic Toxicity : MCPA is classified as very toxic to aquatic life, necessitating careful management practices to prevent runoff into water bodies. Research has focused on understanding its toxicity levels and environmental persistence .

Case Study 1: Bioaugmentation in Soil Remediation

A significant study conducted in Denmark examined the effectiveness of bioaugmentation techniques using bacterial cultures that degrade MCPA in contaminated soils. The findings indicated that specific bacterial strains could significantly enhance the degradation rates of MCPA, offering a viable strategy for bioremediation of contaminated sites.

Case Study 2: Groundwater Monitoring

In a long-term monitoring project in agricultural regions of Europe, researchers analyzed groundwater samples for MCPA contamination. Results showed that concentrations often exceeded EU threshold limits, prompting recommendations for improved agricultural practices and stricter regulations regarding herbicide application.

Summary Table of Key Findings

作用機序

The mechanism by which 2-(3-chloro-2-methylphenoxy)acetic acid exerts its herbicidal effects involves the inhibition of plant growth hormones, specifically auxins. By mimicking the action of auxins, the compound disrupts normal plant growth processes, leading to the death of susceptible weeds.

Molecular Targets and Pathways Involved:

Auxin Receptors: The compound binds to auxin receptors in plant cells, interfering with the normal signaling pathways.

Growth Inhibition: The disruption of auxin signaling leads to the inhibition of cell elongation and division, ultimately causing the death of the weed.

類似化合物との比較

2,4-D (2,4-Dichlorophenoxyacetic acid): Used as a broad-spectrum herbicide for controlling broadleaf weeds.

MCPA (2-Methyl-4-chlorophenoxyacetic acid): Another selective herbicide used in agriculture and lawn care.

Uniqueness: 2-(3-Chloro-2-methylphenoxy)acetic acid is unique in its specific chemical structure, which influences its herbicidal activity and selectivity. Its effectiveness in controlling broadleaf weeds while being relatively safe for grasses makes it a valuable tool in weed management.

生物活性

2-(3-Chloro-2-methylphenoxy)acetic acid, a synthetic compound belonging to the class of phenoxyacetic acids, has garnered attention for its biological activity, particularly in agricultural applications as a herbicide. This article delves into its biological activity, toxicological effects, and mechanisms of action, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure is characterized by a phenoxyacetic acid backbone with a chlorine substituent and a methyl group, which influences its herbicidal properties. The chemical formula is , and it is often referred to in research contexts as MCPA (2-methyl-4-chlorophenoxyacetic acid) due to its structural similarity to other chlorophenoxy herbicides.

Herbicidal Mechanism

This compound acts primarily as a post-emergent herbicide , targeting broadleaf weeds. Its mechanism involves the stimulation of nucleic acid and protein synthesis, which disrupts normal plant growth processes. This leads to malformations in leaves, stems, and roots due to altered enzyme activity and cell division rates .

Toxicological Studies

Research indicates that the compound exhibits varying levels of toxicity depending on dosage and exposure duration. A study comparing MCPA with its degradation product, 4-chloro-2-carboxyphenoxyacetic acid (CCPA), showed that while both compounds affected liver and kidney function in rats, CCPA was less toxic than MCPA at equivalent doses .

Table 1: Comparative Toxicity of MCPA and CCPA

| Compound | Dose (ppm) | Effects Observed |

|---|---|---|

| MCPA | 2000 | Reduced food consumption, increased water intake, liver damage |

| CCPA | 12000 | Kidney damage, increased severity of basophilic tubules |

Human Health Implications

The health effects of exposure to MCPA are significant but complex due to co-exposure to multiple pesticides in many studies. The maximum acceptable concentration (MAC) for MCPA in drinking water is set at 0.35 mg/L based on observed kidney effects in animal studies . International assessments generally classify MCPA as unclassifiable regarding carcinogenicity due to insufficient evidence from animal studies .

Case Studies

- Agricultural Exposure : In a study involving professional turf applicators, urinary excretion levels of MCPA were monitored to estimate total body doses. The results indicated that exposure levels varied significantly based on application methods and personal protective equipment used .

- Environmental Impact : Field studies have demonstrated that MCPA degrades within 5 to 9 weeks in acidic soils but persists longer in neutral soils. This variability affects both environmental safety assessments and regulatory decisions regarding its use .

特性

IUPAC Name |

2-(3-chloro-2-methylphenoxy)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-7(10)3-2-4-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSHQWWBXCWJDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)OCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40615430 | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

579-64-6, 94323-49-6 | |

| Record name | 2-(3-Chloro-2-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=579-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Chloro-2-methylphenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40615430 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。